Cyanomethylthioacetyl chloride
Description
Cyanomethylthioacetyl chloride is a specialized acyl chloride derivative featuring a cyanomethylthio (-SCH₂CN) functional group attached to an acetyl chloride backbone (Cl-C(=O)-). This compound is of interest in organic synthesis due to its dual reactivity from the acyl chloride and nitrile groups. This article synthesizes data from these analogs to infer the characteristics of this compound, supported by authoritative sources.
Properties
Molecular Formula |
C4H4ClNS |
|---|---|
Molecular Weight |
133.60 g/mol |
IUPAC Name |
3-cyanopropanethioyl chloride |
InChI |
InChI=1S/C4H4ClNS/c5-4(7)2-1-3-6/h1-2H2 |
InChI Key |
ALCKLBOCZKLPJN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=S)Cl)C#N |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Analysis
Cyanomethylthioacetyl chloride likely has the structure CH₂Cl-C(=O)-S-CH₂-CN , combining a thioester moiety (S-C=O) with a cyanomethyl group (-CH₂CN). Its reactivity would depend on the acyl chloride group (C(=O)-Cl), thioester functionality , and cyano-substituted alkyl chain .
2.1. Nucleophilic Substitution at the Acyl Chloride
Acyl chlorides react with nucleophiles (e.g., alcohols, amines, water) via a two-step mechanism:
-
Nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination of HCl , yielding the substituted product.
Example : Reaction with methanol:
This mechanism aligns with reactions described for thionyl chloride (SOCl₂) and cyanuric chloride in the search results .
2.2. Thioester Reactivity
Thioesters (S-C=O) are less reactive than acyl chlorides but can undergo:
-
Nucleophilic acyl substitution (e.g., with amines or alcohols).
-
Hydrolysis in acidic/basic conditions to form carboxylic acids or salts.
For example:
2.3. Cyanomethyl Group Reactivity
The cyano group (-CN) in the cyanomethyl chain may participate in:
-
Nucleophilic addition (e.g., with water or alcohols to form iminomethyl derivatives).
-
Reduction (e.g., to form aminomethyl groups).
Potential Hazards and Stability
Acyl chlorides are highly reactive and moisture-sensitive. This compound would likely:
-
Hydrolyze rapidly in aqueous conditions, releasing HCl gas .
-
Undergo thermal decomposition , especially if heated without solvent stabilization .
Data Tables (Hypothetical)
Due to the absence of direct experimental data, the following tables are illustrative and based on analogous compounds:
| Reaction Type | Reagent | Product | Key Mechanism |
|---|---|---|---|
| Nucleophilic substitution | Methanol | Methyl thioester derivative | Tetrahedral intermediate → HCl elimination |
| Hydrolysis | Water | Carboxylic acid-thioester | Acidic/basic conditions → HCl release |
| Cyanide reactivity | H₂O (acidic) | Iminomethyl-thioester derivative | Nucleophilic addition to -CN group |
Research Gaps
The search results do not provide specific data on this compound. Further experimental studies are needed to:
-
Confirm its stability and synthesis pathway.
-
Quantify reaction kinetics (e.g., rate constants for hydrolysis).
-
Explore applications in organic synthesis (e.g., peptide coupling).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The substituents on the acetyl chloride backbone significantly influence chemical behavior:
Physicochemical Properties
Key properties of acyl chlorides are compared below:
*Inferred: The nitrile group may increase polarity, but the thioether could reduce solubility in polar solvents.
Reactivity
Acyl chlorides undergo nucleophilic acyl substitution. Substituent effects:
- CAC/DCAC/Trichloroacetyl chloride : Chlorine atoms withdraw electron density, increasing carbonyl electrophilicity and reaction rates .
- This compound: The -SCH₂CN group introduces mixed electronic effects. The thioether’s electron-donating capacity may slightly reduce carbonyl reactivity compared to CAC, but the nitrile’s electron-withdrawing nature could counteract this. Unique byproducts (e.g., HCN release under hydrolysis) are possible due to the nitrile group.
Q & A
Q. What are the common synthetic routes for Cyanomethylthioacetyl chloride, and how can reaction progress be effectively monitored?
this compound is typically synthesized via nucleophilic acyl substitution or condensation reactions. For example, reacting cyanomethylthiol with chloroacetyl chloride under anhydrous conditions. To monitor reaction progress, thin-layer chromatography (TLC) is recommended using a hexane:ethyl acetate (2:1) eluent system. Spot the starting material (e.g., chloroacetyl chloride) and reaction mixture on silica plates, develop, and visualize under UV light. The disappearance of the starting material spot indicates completion . For purification, use column chromatography with gradient elution (e.g., hexane to ethyl acetate) to isolate the product.
Q. What spectroscopic methods are most reliable for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Identify protons adjacent to the thioester (δ 3.5–4.0 ppm) and nitrile groups (δ 110–120 ppm in ¹³C).
- IR Spectroscopy : Confirm the C≡N stretch (~2250 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., [M]⁺ at m/z 149).
Always compare experimental data with computational predictions (e.g., DFT-optimized structures) to validate assignments .
Q. What safety protocols are critical when handling this compound?
- Use fume hoods and wear PPE (gloves, goggles, lab coats) due to its lachrymatory and corrosive properties.
- Avoid exposure to moisture to prevent hydrolysis.
- Store in airtight containers under inert gas (argon/nitrogen) at –20°C.
- Refer to Safety Data Sheets (SDS) for emergency procedures, including spill neutralization with sodium bicarbonate .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using computational chemistry?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediates in reactions such as nucleophilic substitutions. For example, compute the energy barrier for attack by amines or alcohols at the carbonyl carbon. Compare Mulliken charges to identify electrophilic centers. Validate results against experimental kinetics (e.g., rate constants from UV-Vis monitoring) .
Q. How does the stability of this compound vary under different solvent systems and temperatures?
Conduct accelerated stability studies:
- Dissolve the compound in solvents (e.g., DCM, THF, acetonitrile) and monitor degradation via HPLC at 25°C, 40°C, and 60°C.
- Plot ln[concentration] vs. time to determine degradation rate constants (k) and shelf-life (t₉₀).
- Use Arrhenius equations to extrapolate stability under storage conditions. Polar aprotic solvents like DCM typically enhance stability by reducing hydrolysis .
Q. How can contradictory literature data on reaction yields be resolved?
- Systematic Replication : Reproduce reactions under reported conditions (solvent, catalyst, stoichiometry).
- Statistical Analysis : Apply ANOVA to compare yields across methods, identifying outliers.
- Parameter Optimization : Use Design of Experiments (DoE) to test interactions between variables (e.g., temperature vs. catalyst loading). For example, a central composite design might reveal that excess cyanomethylthiol suppresses side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
